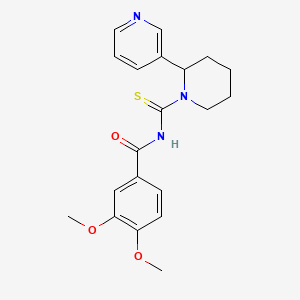![molecular formula C23H19N3O3S B10878236 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide CAS No. 5373-37-5](/img/structure/B10878236.png)
2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a complex organic compound featuring a pyrimidine ring, a benzyl group, a naphthalene moiety, and a sulfanyl-acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of benzaldehyde, urea, and ethyl acetoacetate under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the pyrimidine derivative.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiourea, followed by oxidation.
Attachment of the Naphthalene Moiety: The final step involves the acylation of the intermediate with naphthalene-1-yl acetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its structural features suggest it might interact with biological macromolecules in a specific manner.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the pyrimidine ring, benzyl group, and naphthalene moiety suggests it could have activity against certain diseases, possibly as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The sulfanyl group could form covalent bonds with target proteins, while the naphthalene moiety might enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(phenyl)acetamide
- 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-naphthyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide stands out due to the presence of the naphthalene moiety, which can enhance its binding properties and stability. This makes it potentially more effective in applications requiring strong and specific interactions with biological targets or materials.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
CAS 编号 |
5373-37-5 |
|---|---|
分子式 |
C23H19N3O3S |
分子量 |
417.5 g/mol |
IUPAC 名称 |
2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H19N3O3S/c27-20(24-19-12-6-10-16-9-4-5-11-17(16)19)14-30-23-25-21(28)18(22(29)26-23)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,24,27)(H2,25,26,28,29) |
InChI 键 |
WSYMXDKHGQNWSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10878153.png)
![2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10878158.png)
![8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878176.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10878182.png)

![9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole](/img/structure/B10878198.png)
![N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide](/img/structure/B10878202.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10878211.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B10878212.png)
![1-{2-nitro-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-1H-benzotriazole](/img/structure/B10878220.png)
![2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10878224.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10878230.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878242.png)
![2-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10878249.png)
